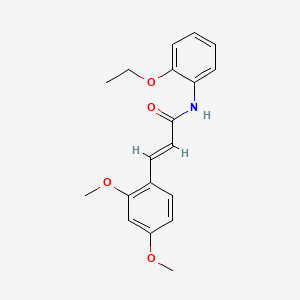

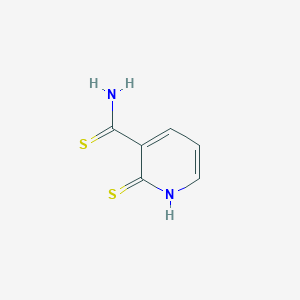

![molecular formula C17H19NO6S B2513105 N-(3,4-Dimethoxyphenyl)-N-[(4-methylphenyl)sulfonyl]glycine CAS No. 358765-87-4](/img/structure/B2513105.png)

N-(3,4-Dimethoxyphenyl)-N-[(4-methylphenyl)sulfonyl]glycine

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-(3,4-Dimethoxyphenyl)-N-[(4-methylphenyl)sulfonyl]glycine, commonly known as NMDA receptor antagonist, is a chemical compound that is used in various scientific studies. It is a potent and selective antagonist of N-methyl-D-aspartate (NMDA) receptor, which is a critical receptor in the central nervous system.

Scientific Research Applications

Aldose Reductase Inhibition : A study by Mayfield and Deruiter (1987) synthesized analogues of (phenylsulfonyl)glycines, including compounds similar to N-(3,4-Dimethoxyphenyl)-N-[(4-methylphenyl)sulfonyl]glycine, as potential aldose reductase inhibitors. They found that certain analogues were potent inhibitors of rat lens aldose reductase, which could have implications for managing complications of diabetes.

Crystal Engineering : Ma et al. (2008) explored the synthesis and properties of Cu(II), Mn(II) complexes with N-[(3-carboxyphenyl)sulfonyl]glycine Ma et al., 2008. Their work demonstrated the potential for using similar glycine derivatives in crystal engineering and materials science.

Environmental Impact of Herbicides : Malone et al. (2004) discussed the environmental transport of herbicides including glycine derivatives like N-(phosphonomethyl)-glycine Malone et al., 2004. Their findings are relevant for understanding the environmental fate and transport of such compounds.

Fluorescent Probes : Schiller and Schechter (1977) investigated the covalent attachment of fluorescent probes to amino acids, including glycine derivatives Schiller & Schechter, 1977. This has potential applications in biochemistry and molecular biology for studying protein dynamics.

Coordination Polymers : Research by Ma et al. (2008) utilized N-[(3-carboxyphenyl)-sulfonyl]glycine to construct various coordination polymers, demonstrating the compound's versatility as a building block in coordination chemistry Ma et al., 2008.

Glycine Transporter-1 Inhibition : Cioffi et al. (2016) synthesized N-((1-(4-(Sulfonyl)piperazin-1-yl)cycloalkyl)methyl)benzamide inhibitors of Glycine Transporter-1, a target for schizophrenia treatment Cioffi et al., 2016. This highlights the potential pharmaceutical applications of related sulfonamide derivatives.

properties

IUPAC Name |

2-(3,4-dimethoxy-N-(4-methylphenyl)sulfonylanilino)acetic acid |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H19NO6S/c1-12-4-7-14(8-5-12)25(21,22)18(11-17(19)20)13-6-9-15(23-2)16(10-13)24-3/h4-10H,11H2,1-3H3,(H,19,20) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WKAFSGISDZPONF-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=C(C=C1)S(=O)(=O)N(CC(=O)O)C2=CC(=C(C=C2)OC)OC |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H19NO6S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

365.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

N-(3,4-Dimethoxyphenyl)-N-[(4-methylphenyl)sulfonyl]glycine | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

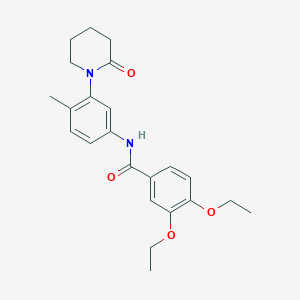

![Ethyl 1-(4-chlorophenyl)-4,5,6,7-tetrahydropyrazolo[4,3-c]pyridine-3-carboxylate;hydrochloride](/img/structure/B2513023.png)

![2-[(2,6-Difluorobenzoyl)amino]-3-methoxy-3-oxopropyl 2,6-difluorobenzenecarboxylate](/img/structure/B2513027.png)

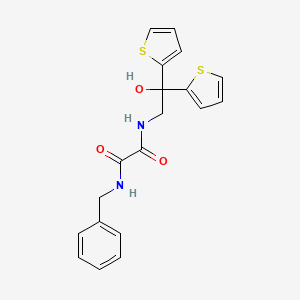

![N-ethyl-2-{3-[(2-fluorophenyl)methyl]-2,4-dioxo-1H,2H,3H,4H-thieno[3,2-d]pyrimidin-1-yl}-N-phenylacetamide](/img/structure/B2513030.png)

![7-(cyclopropylmethoxy)-5-fluoro-2-{[(trans-4-hydroxycyclohexyl)sulfanyl]methyl}quinazolin-4(3H)-one](/img/structure/B2513032.png)

![1-(4-chloro-2-methylphenyl)-N-((tetrahydrofuran-2-yl)methyl)-1H-pyrazolo[3,4-d]pyrimidin-4-amine](/img/structure/B2513036.png)

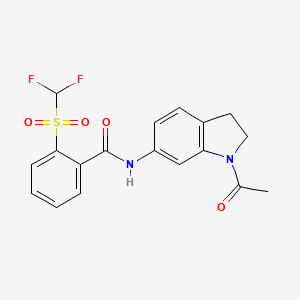

![N-[5-(4-chlorophenyl)-1,3,4-oxadiazol-2-yl]-4-ethylsulfonylbenzamide](/img/structure/B2513037.png)

![[5-(4-Chlorophenyl)-1,2-oxazol-3-yl]methyl 4-chlorobenzoate](/img/structure/B2513039.png)

![1-{1-[3-chloro-5-(trifluoromethyl)-2-pyridinyl]-1H-indol-3-yl}-5-(dimethylamino)-1,4-pentadien-3-one](/img/structure/B2513043.png)